molecular formula C7H14Cl2FN B2799240 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride CAS No. 2344678-19-7

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride

Cat. No.: B2799240
CAS No.: 2344678-19-7
M. Wt: 202.09
InChI Key: YXADHZYCKUONPD-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C7H14Cl2FN and a molecular weight of 202.1 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride typically involves the reaction of 3-chloropyrrolidine with 3-fluoropropyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, as well as in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyrrolidine: A related compound with similar structural features but lacking the fluoropropyl group.

    3-Fluoropropylamine: Another related compound that contains the fluoropropyl group but lacks the pyrrolidine ring.

    1-(3-Fluoropropyl)pyrrolidine: A compound similar to 3-Chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chlorine and fluoropropyl groups, which confer distinct reactivity and selectivity properties. This makes it particularly valuable in applications where specific chemical modifications are required.

Properties

IUPAC Name

3-chloro-1-(3-fluoropropyl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClFN.ClH/c8-7-2-5-10(6-7)4-1-3-9;/h7H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADHZYCKUONPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Cl)CCCF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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